Welcome to the BenchChem Online Store!
molecular formula C15H14FNO2 B8442668 2-(4-Fluoro-benzylamino)-benzoic acid methyl ester

2-(4-Fluoro-benzylamino)-benzoic acid methyl ester

Cat. No. B8442668
M. Wt: 259.27 g/mol
InChI Key: VFHZEPMFLMNRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08034811B2

Procedure details

To a stirred mixture of anthranilic acid methyl ester (5.0 g) and 4-fluorobenzaldehyde (3.55 ml) in 1,2-dichloroethane (50 ml) was added sodium triacetoxy-borohydride (10.5 g). The reaction mixture was stirred at room temperature for 15 hours. Saturated aqueous sodium bicarbonate was added. Layers were separated and the aqueous layer was extracted with 1,2-dichloroethane. The combined organic layers were washed with water and brine, dried (Na2SO4) and evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel (elution with EtOAc/petroleum ether 1/9) and gave 2-(4-fluoro-benzylamino)-benzoic acid methyl ester (6.22 g). The obtained ester was converted into the title compound using general procedure 2. 13C-NMR (DMSO-d6) δ 169.9, 161.1, 150.4, 135.5, 134.3, 131.6, 128.9, 115.2, 114.5, 111.6, 110.4, 45.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>ClCCCl>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][CH2:17][C:16]1[CH:19]=[CH:20][C:13]([F:12])=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C=1C(N)=CC=CC1)=O
Name
Quantity
3.55 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 1,2-dichloroethane
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)NCC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.